3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol
Description
Contextualization within Heterocyclic Chemistry and Oxazole (B20620) Scaffolds
Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are fundamental to medicinal chemistry, with a vast majority of biologically active molecules possessing such structures. mdpi.com Among these, five-membered aromatic rings containing nitrogen and oxygen atoms, such as oxazoles, are of significant interest. tandfonline.com The oxazole nucleus is a versatile scaffold that interacts readily with various enzymes and receptors through non-covalent bonds, leading to a wide spectrum of biological actions. tandfonline.comnih.gov
The parent compound, oxazole, is an aromatic azole with an oxygen and a nitrogen atom separated by one carbon (a 1,3-oxazole). wikipedia.org However, the core of the title compound is a 1,2-oxazole (or isoxazole), where the nitrogen and oxygen atoms are adjacent. This structural distinction is crucial as it influences the electronic properties and reactivity of the ring. Research into related heterocyclic compounds like 1,3-oxazoles, isoxazoles, and 1,2,4-oxadiazoles often provides a basis for understanding the synthetic and mechanistic pathways applicable to these scaffolds. nih.gov
Derivatives built upon the oxazole and isoxazole (B147169) frameworks have demonstrated a remarkable array of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties. mdpi.comnih.govaip.org This broad utility has established the oxazole family as a "privileged scaffold" in drug discovery, spurring ongoing research into novel synthetic methods and applications. tandfonline.comnih.gov
Significance of Trifluoromethyl Moieties in Organic Chemistry and Compound Design
The strategic incorporation of fluorine, particularly as a trifluoromethyl (-CF3) group, is a cornerstone of modern medicinal chemistry. bohrium.comnbinno.com The CF3 group is often used as a bioisostere, replacing a methyl or chloro group to fine-tune a molecule's properties. wikipedia.org Its presence can dramatically alter a compound's physicochemical profile, often leading to enhanced efficacy and improved pharmacokinetics. nbinno.comhovione.com
The utility of the trifluoromethyl group stems from a unique combination of characteristics. mdpi.com The high electronegativity of the fluorine atoms makes the group a potent electron-withdrawing substituent, which can modulate the acidity or basicity of nearby functional groups and influence receptor binding interactions. nbinno.comwikipedia.org
Furthermore, the carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to metabolic degradation by enzymes such as cytochrome P450. nbinno.commdpi.com This enhanced metabolic stability often results in a longer biological half-life for the drug candidate. nbinno.com The CF3 group also significantly increases lipophilicity, which can improve a molecule's ability to cross biological membranes, enhancing absorption and distribution. nbinno.commdpi.com These combined effects make trifluoromethyl substitution a critical tool for optimizing potency, selectivity, and metabolic stability in drug discovery campaigns. mdpi.com
| Property of Trifluoromethyl (-CF3) Group | Impact on Compound Design | Reference |
|---|---|---|
| High Electronegativity | Acts as a strong electron-withdrawing group, modulating electronic properties and pKa. | wikipedia.orgmdpi.com |
| Increased Lipophilicity | Enhances the ability to cross biological membranes, potentially improving absorption and distribution. | nbinno.commdpi.com |
| Metabolic Stability | The strong C-F bond resists metabolic oxidation, often leading to a longer biological half-life. | nbinno.commdpi.com |
| Steric Effects | Can influence molecular conformation and binding affinity to target receptors. | mdpi.com |
| Bioisosterism | Frequently used as a replacement for methyl or chloro groups to improve pharmacokinetic profiles. | wikipedia.org |
Overview of Research Trajectories for Oxazol-5-ol Derivatives
Research into oxazol-5-ol and its tautomeric form, oxazol-5(4H)-one, has yielded a diverse range of derivatives with significant biological potential. Synthetic strategies, such as the Erlenmeyer reaction, are commonly employed to create 4-aryliden-oxazol-5(4H)-ones, which serve as versatile intermediates for more complex molecules. semanticscholar.orgcrpsonline.com
The primary focus of research on these derivatives has been the exploration of their pharmacological activities. Studies have identified compounds with a broad spectrum of effects, including antitumor, antibacterial, antifungal, anti-inflammatory, and antioxidant properties. mdpi.com For example, certain 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives have demonstrated significant antioxidant activity in vitro. nih.gov
A prominent and highly relevant research trajectory involves the synthesis of hybrid molecules that combine the oxazol-5-one core with other known pharmacophores. A recent 2023 study detailed the synthesis of novel oxazol-5-one derivatives containing both a chiral trifluoromethyl group and an isoxazole moiety. nih.gov These compounds were evaluated for their cytotoxic activities, with one derivative proving highly effective against liver cancer cells. nih.govresearchgate.net This line of research underscores a sophisticated approach in drug discovery, where multiple functional components are integrated into a single molecular entity to create potent and targeted therapeutic agents. The investigation into compounds like 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol is a direct extension of this strategy, aiming to harness the synergistic effects of its constituent parts.
Structure
3D Structure
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]-2H-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)7-3-1-6(2-4-7)8-5-9(15)16-14-8/h1-5,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKLCLDRCANOKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)ON2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 4 Trifluoromethyl Phenyl 1,2 Oxazol 5 Ol
Strategic Approaches to 1,2-Oxazol-5-ol Core Construction
The formation of the heterocyclic core is the cornerstone of the synthesis. Modern organic chemistry offers several robust methods for constructing the 1,2-oxazol-5-ol ring system, primarily through cyclocondensation and ring-closing reactions.
Cyclocondensation Reactions for Oxazole (B20620) Ring Formation
Cyclocondensation reactions are powerful one-pot methods that bring together multiple components to form the heterocyclic ring in a single step, often with high atom economy. A prominent strategy for synthesizing the isoxazol-5(4H)-one core is the three-component cyclocondensation of an aldehyde, hydroxylamine (B1172632) hydrochloride, and a β-ketoester, such as ethyl acetoacetate (B1235776). This reaction is typically catalyzed by a base and proceeds by initial formation of an oxime from the aldehyde and hydroxylamine, followed by condensation with the enolate of the β-ketoester and subsequent intramolecular cyclization to yield the final product.
Another effective cyclocondensation approach involves the reaction of β-enamino diketones with hydroxylamine. researchgate.net The regiochemical outcome of this reaction can be controlled by carefully selecting the reaction conditions, allowing for the selective synthesis of specific isoxazole (B147169) isomers. researchgate.net These methods are highly versatile due to the wide availability of substituted aldehydes and β-dicarbonyl compounds.
Ring-Closing Strategies Involving Key Precursors
Ring-closing strategies offer an alternative route to the oxazole core, starting from a pre-assembled open-chain precursor. One of the most effective methods in this category is the intramolecular nitrile oxide cycloaddition (INOC). In this approach, a molecule containing both a nitrile oxide (or a precursor like an aldoxime that can be oxidized in situ) and a dipolarophile (such as an alkyne) is synthesized. mdpi.com Upon generation of the nitrile oxide, it rapidly undergoes a [3+2] cycloaddition with the tethered alkyne to form the isoxazole ring. mdpi.com This strategy provides excellent control over regioselectivity and is a cornerstone in the synthesis of complex heterocyclic systems. While ring-closing metathesis (RCM) is a powerful tool for forming many heterocycles, its application to the direct synthesis of the 1,2-oxazol-5-ol core is less common than INOC. nih.govnih.gov
Selective Incorporation of the 4-(Trifluoromethyl)phenyl Moiety
The introduction of the specific 4-(trifluoromethyl)phenyl substituent at the C3 position of the oxazole ring can be achieved either by using a starting material that already contains this group or by functionalizing the ring system after its formation.
Utilization of Pre-functionalized Building Blocks
The most direct and common strategy for incorporating the 4-(trifluoromethyl)phenyl moiety is to use pre-functionalized starting materials. In the context of the three-component cyclocondensation reaction, 4-(trifluoromethyl)benzaldehyde (B58038) serves as the ideal aldehyde component. Its reaction with hydroxylamine hydrochloride and ethyl acetoacetate directly yields the target isoxazol-5(4H)-one structure.
Alternatively, a classical approach involves the reaction of a fluorinated 1,3-dicarbonyl compound with hydroxylamine. nih.govelsevierpure.com For instance, the cyclocondensation of 4,4,4-trifluoro-1-[4-(trifluoromethyl)phenyl]-1,3-butanedione with hydroxylamine would directly incorporate the necessary fragments to form a related isoxazole core. One-pot metal-free [3+2] cycloaddition reactions using CF3-substituted alkenes and functionalized halogenoximes have also been developed for the regioselective synthesis of 5-trifluoromethylisoxazoles on a large scale. nih.govenamine.net
| Precursor | Reaction Type | Key Reagents | Product | Reference |
| 4-(Trifluoromethyl)benzaldehyde | Three-component cyclocondensation | Hydroxylamine HCl, Ethyl acetoacetate, Base | 3-[4-(Trifluoromethyl)phenyl]-4-methyl-isoxazol-5(4H)-one | |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Cyclocondensation | Hydroxylamine HCl | 3-Phenyl-5-(trifluoromethyl)isoxazole | elsevierpure.com |
| CF3-substituted alkenes | [3+2] Cycloaddition | Halogenoximes | 3,5-Disubstituted 5-trifluoromethylisoxazoles | nih.gov |
Post-cyclization Functionalization Strategies
An alternative, though often more challenging, approach is to introduce the trifluoromethyl group after the formation of the 3-phenyl-1,2-oxazol-5-ol core. This late-stage functionalization relies on C-H activation and trifluoromethylation reactions. Methods using radical trifluoromethylation sources, such as CF3Br, have been developed, often promoted by visible light photocatalysis. mdpi.com However, applying these methods to the target molecule would require careful optimization to control the regioselectivity of the trifluoromethylation on the phenyl ring (ortho, meta, or para) and to avoid potential degradation of the oxazolone (B7731731) ring under the reaction conditions. The development of cascade reactions involving trifluoromethylation followed by cyclization represents a modern approach to synthesizing CF3-containing heterocycles. mdpi.combeilstein-journals.org
Green Chemistry Principles and Sustainable Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability. The synthesis of isoxazole derivatives, including the title compound, has been a fertile ground for the application of green chemistry principles, aiming to reduce waste, energy consumption, and the use of hazardous materials. bohrium.com
Key green strategies include the use of alternative energy sources like microwave irradiation and ultrasound. mdpi.comnih.govpreprints.org These techniques can dramatically reduce reaction times, increase product yields, and enhance selectivity compared to conventional heating methods. nih.gov
The choice of solvent is another critical aspect of green synthesis. Many procedures for isoxazol-5(4H)-one synthesis have been developed using environmentally benign solvents like water or glycerol, and in some cases, under solvent-free conditions. nih.gov Multicomponent reactions, such as the three-component synthesis described earlier, are inherently green as they increase atom economy by incorporating most of the atoms from the starting materials into the final product. nih.gov
Furthermore, the development of recyclable and non-toxic catalysts is a major focus. Organocatalysts like sodium malonate and catalysts derived from renewable resources, such as amine-functionalized cellulose (B213188) or water extracts of orange peel ash (WEOFPA), have been successfully employed in the synthesis of isoxazol-5(4H)-ones, offering an efficient and eco-friendly alternative to traditional catalysts. nih.govmdpi.com
| Green Chemistry Principle | Application in Isoxazole Synthesis | Advantages | References |
| Alternative Energy Source | Microwave Irradiation / Ultrasonic Sonication | Reduced reaction time, higher yields, increased efficiency. | mdpi.com, nih.gov, preprints.org |
| Green Solvents | Reactions in water, glycerol, or solvent-free | Reduced use of hazardous organic solvents, easier workup. | nih.gov, bohrium.com, |
| Sustainable Catalysis | Use of organocatalysts (sodium malonate), agro-waste catalysts (WEOFPA) | Avoids toxic metals, catalyst can be inexpensive and recyclable. | nih.gov, |
| Atom Economy | One-pot, multi-component reactions | High efficiency, minimizes byproduct formation. | nih.gov, |
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. abap.co.in The application of microwave irradiation facilitates rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times from hours to minutes. abap.co.innih.gov
For the synthesis of isoxazole derivatives, microwave-assisted approaches have been successfully employed, particularly in the cyclocondensation step. nih.gov The general synthesis of 3-aryl-1,2-oxazol-5-ols involves the reaction of a β-ketoester with hydroxylamine. In the case of 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol, the precursor would be an appropriate β-ketoester, such as ethyl 3-(4-(trifluoromethyl)phenyl)-3-oxopropanoate.
Under microwave irradiation, this condensation can be carried out efficiently in a suitable solvent like ethanol (B145695) or in solvent-free conditions. abap.co.innih.gov The benefits of this approach are exemplified by comparative studies on related heterocyclic syntheses, which show a dramatic reduction in reaction time and an improvement in product yield.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Isoxazole Formation Data based on generalized findings for isoxazole synthesis. abap.co.in
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | 60 - 120 minutes | 10 - 15 minutes |
| Yield | 56% - 64% | 68% - 87% |
| Energy Consumption | High | Low |
| Heating Method | Conduction/Convection | Direct dielectric heating |
| Reaction Conditions | Often requires reflux | Sealed vessel, controlled T/P |
While specific documented examples for the microwave synthesis of this compound are not prevalent, the principles demonstrated in the synthesis of other isoxazole derivatives are directly applicable. abap.co.innih.gov This methodology offers a greener and more efficient alternative to traditional synthetic protocols.
Atom Economy and Catalyst-Driven Processes
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A high atom economy indicates minimal waste generation. The classical synthesis of isoxazol-5-ols from β-ketoesters and hydroxylamine is a condensation reaction that, while effective, is not perfectly atom-economical due to the formation of water and alcohol byproducts.
The reaction is as follows:
C₁₂H₈F₆O₃ + NH₂OH → C₁₀H₅F₆NO₂ + C₂H₅OH + H₂O (Ethyl 4,4,4-trifluoro-3-(4-(trifluoromethyl)phenyl)-3-oxobutanoate + Hydroxylamine → this compound + Ethanol + Water)
Table 2: Theoretical Atom Economy Calculation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Reactants | ||
| Ethyl 4,4,4-trifluoro-3-(4-(trifluoromethyl)phenyl)-3-oxobutanoate | C₁₃H₉F₆O₃ | 343.20 |
| Hydroxylamine | NH₃O | 33.03 |
| Total Reactant Mass | 376.23 | |
| Product | ||
| This compound | C₁₀H₅F₃N₂O₂ | 258.15 |
| Atom Economy (%) | (258.15 / 376.23) * 100 ≈ 68.6% |
To improve efficiency, catalyst-driven processes are employed. While the base- or acid-catalyzed condensation is common, modern approaches for related isoxazole syntheses utilize transition metal catalysts (e.g., copper, ruthenium, palladium) for [3+2] cycloaddition reactions of nitrile oxides with alkynes. nih.gov These methods can offer higher regioselectivity and milder reaction conditions. For the synthesis of this compound, developing a catalytic cycloaddition pathway could potentially offer a more atom-economical route, for instance, by reacting 4-(trifluoromethyl)benzonitrile (B42179) oxide with a ketene (B1206846) equivalent in a process that incorporates all atoms into the final product. rsc.org
Regioselectivity and Diastereoselectivity in Synthesis
Regioselectivity is a critical consideration in the synthesis of unsymmetrically substituted isoxazoles. The reaction between an unsymmetrical 1,3-dicarbonyl compound, such as ethyl 3-(4-(trifluoromethyl)phenyl)-3-oxopropanoate, and hydroxylamine can potentially lead to two regioisomeric products: the desired this compound and the isomeric 5-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-3-ol.
The outcome of the reaction is dictated by the initial nucleophilic attack of the hydroxylamine nitrogen on one of the two carbonyl carbons. The regioselectivity can often be controlled by manipulating the reaction conditions, primarily the pH.
Under basic conditions: The more electrophilic ketone carbonyl is preferentially attacked.
Under acidic conditions: The ester carbonyl can be activated, potentially altering the site of initial attack.
For the precursor ethyl 3-(4-(trifluoromethyl)phenyl)-3-oxopropanoate, the ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl. Therefore, the reaction typically proceeds via initial attack at the ketone, followed by cyclization and dehydration, which regioselectively yields the 3-aryl-isoxazol-5-ol product. nih.govresearchgate.net Careful control of pH and temperature is essential to ensure the formation of the desired regioisomer with high purity.
Diastereoselectivity is not applicable in the synthesis of the final aromatic compound this compound, as the isoxazole ring is planar and no new stereocenters are generated during its formation from achiral precursors.
Chemical Reactivity and Derivatization of 3 4 Trifluoromethyl Phenyl 1,2 Oxazol 5 Ol
Tautomerism and Isomerism of the 1,2-Oxazol-5-ol System
The 1,2-oxazol-5-ol ring system is not a static entity but exists as a dynamic equilibrium of tautomeric forms. This phenomenon is crucial as it dictates the molecule's reactivity, presenting different active sites for chemical reactions.
The most significant tautomeric relationship for 3-[4-(trifluoromethyl)phenyl]-1,2-oxazol-5-ol is the keto-enol equilibrium. The enol form, which is the named compound, exists in balance with its keto tautomer, 3-[4-(trifluoromethyl)phenyl]isoxazol-5(4H)-one. In addition to the principal CH keto form, other tautomers, such as the NH form (3-[4-(trifluoromethyl)phenyl]isoxazol-5(2H)-one), can also be present, although often in lower concentrations.
Theoretical studies on similar 3-phenylisoxazolone systems indicate that the CH keto form (isoxazol-5(4H)-one) is generally the most stable and energetically favored tautomer. nih.gov However, the position of this equilibrium is sensitive to several factors, including the nature of substituents and the polarity of the solvent. nih.govchemrxiv.org In polar solvents, the energy differences between tautomers can decrease, potentially increasing the population of the enol and NH forms. nih.govnih.gov
Table 1: Primary Tautomeric Forms of the Subject Compound
| Tautomer Name | Structure | Key Features |
| Enol Form (1,2-oxazol-5-ol) | This compound | Aromatic isoxazole (B147169) ring, acidic hydroxyl group. |
| CH-Keto Form (isoxazol-5(4H)-one) | 3-[4-(Trifluoromethyl)phenyl]isoxazol-5(4H)-one | Carbonyl group, acidic proton at C4 position. |
| NH-Keto Form (isoxazol-5(2H)-one) | 3-[4-(Trifluoromethyl)phenyl]isoxazol-5(2H)-one | Amide-like structure, potential for N-centered reactions. |
The existence of these tautomers provides the compound with an ambident chemical nature, meaning it can react at multiple sites. masterorganicchemistry.com
Reactivity of the Enol Tautomer: The 1,2-oxazol-5-ol form behaves as a vinylogous carboxylic acid. The hydroxyl group is nucleophilic and can be readily deprotonated to form an oxazolate anion. This anion is a key intermediate for reactions at the oxygen center, such as alkylation and acylation, leading to the formation of ethers and esters. researchgate.net
Reactivity of the Keto Tautomer: The 3-[4-(trifluoromethyl)phenyl]isoxazol-5(4H)-one form possesses two primary sites of reactivity. The acidic proton at the C4 position can be removed by a base to generate a carbanion, which can then act as a nucleophile. This reactivity is exploited in condensation reactions, such as the Knoevenagel condensation with aldehydes and ketones, to form 4-alkylideneisoxazol-5-ones. mdpi.com The carbonyl group at the C5 position, conversely, is an electrophilic center susceptible to attack by nucleophiles.
Functional Group Transformations at the C5-Hydroxyl Position
The C5-hydroxyl group of the enol tautomer is a prime site for derivatization. The corresponding oxazolate anion, formed upon deprotonation, is an ambident nucleophile, which can lead to competing N- and O-alkylation or acylation. researchgate.net However, reaction conditions can often be tuned to favor transformation at the oxygen atom.
The reaction of 3-aryl-1,2-oxazol-5-ols with various electrophiles allows for the synthesis of a range of derivatives. The ratio of O-acylated to N-acylated products is significantly influenced by the reaction conditions. researchgate.net The use of aroyl halides, for instance, tends to give considerable proportions of O-acylated products. researchgate.net Similarly, reactions with reagents like benzoyl chloride or acetic anhydride (B1165640) can lead to the formation of the corresponding O-acylated esters. researchgate.net
Alkylation reactions with alkyl halides or other alkylating agents can also be directed to occur at the oxygen atom, although the potential for N-alkylation of the NH-tautomer must be considered. The regioselectivity of these reactions is highly dependent on the nature of the C3 substituent, the alkylating agent, the solvent, and the base used. researchgate.netresearchgate.net
The O-alkylation and O-acylation reactions described above result in the formation of stable ether and ester derivatives, respectively. These transformations are valuable for modifying the compound's physicochemical properties.
Ether Formation: O-alkylation with an alkyl halide (R-X) in the presence of a suitable base yields the corresponding 5-alkoxy-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole.
Ester Formation: O-acylation with an acyl chloride (RCOCl) or anhydride ((RCO)₂O) affords the 3-[4-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl ester.
Table 2: Examples of C5-Hydroxyl Group Transformations
| Reaction Type | Reagent Example | Product Class | General Structure of Product |
| O-Alkylation | Alkyl Halide (e.g., CH₃I) | 5-Alkoxyisoxazole (Ether) | 5-Methoxy-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole |
| O-Acylation | Acyl Halide (e.g., CH₃COCl) | Isoxazol-5-yl Ester (Ester) | 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl acetate |
Electrophilic and Nucleophilic Reactions on the Phenyl Ring and Oxazole (B20620) Core
Both the phenyl ring and the oxazole core can undergo substitution reactions, but their reactivity is heavily influenced by the substituents already present.
Phenyl Ring Reactivity: The 4-(trifluoromethyl)phenyl group is highly electron-deficient. The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing and deactivating group. Consequently, it directs electrophilic aromatic substitution to the positions meta to itself (i.e., C3 and C5 of the phenyl ring). rsc.orgrsc.org The reaction rate for electrophilic substitution is significantly lower than that of unsubstituted benzene. Conversely, the strong deactivation by the -CF₃ group makes the phenyl ring more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the -CF₃ group, should a suitable leaving group be present.
Oxazole Core Reactivity: The oxazole ring itself is considered an electron-rich heterocycle. Electrophilic substitution on the isoxazole ring generally occurs at the C4 position. reddit.comacademie-sciences.fr For instance, direct fluorination of 3,5-disubstituted isoxazoles with electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) selectively introduces a fluorine atom at the C4 position. academie-sciences.fr If the C4 position is already substituted, electrophilic attack can lead to ring-opening reactions rather than substitution. researchgate.net Nucleophilic substitution on the unsubstituted isoxazole ring is uncommon. tandfonline.com However, the presence of activating groups or specific reaction conditions can facilitate such transformations.
Table 3: Summary of Substitution Reactivity
| Ring System | Reaction Type | Directing Influence of Substituent(s) | Preferred Position(s) |
| Phenyl Ring | Electrophilic Substitution | -CF₃ group is strongly deactivating and meta-directing. | C3' and C5' |
| Phenyl Ring | Nucleophilic Substitution | -CF₃ group is strongly activating. | C1' (ipso), C2', C6' |
| Oxazole Core | Electrophilic Substitution | Electron-rich ring system. | C4 |
Influence of the Trifluoromethyl Group on Aromatic Reactivity
The trifluoromethyl (-CF₃) group is a powerful modulator of chemical properties in medicinal chemistry and materials science. nih.gov Its incorporation into the phenyl ring of this compound exerts a profound influence on the aromatic system's reactivity.
The -CF₃ group is characterized by its strong electron-withdrawing nature, primarily through the inductive effect (-I effect), and high lipophilicity. nih.gov This electronic pull deactivates the phenyl ring towards electrophilic aromatic substitution reactions. The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of molecules containing this group. nih.gov Consequently, reactions that typically occur on an unsubstituted or electron-rich phenyl ring, such as nitration or Friedel-Crafts alkylation, would require significantly harsher conditions to proceed and would be directed to the meta-position relative to the -CF₃ group.
Conversely, the electron-deficient nature of the trifluoromethyl-substituted phenyl ring makes it more susceptible to nucleophilic aromatic substitution (SₙAr), provided a suitable leaving group is present on the ring. The -CF₃ group, by stabilizing the negatively charged Meisenheimer complex intermediate, facilitates this type of reaction.
The presence of the -CF₃ group has been shown to enhance the biological activity of various heterocyclic scaffolds. rsc.orgresearchgate.net For instance, a study on isoxazole-based anticancer agents revealed that the introduction of a trifluoromethyl moiety could increase a compound's activity nearly eightfold compared to its non-fluorinated analogue. rsc.org This enhancement is often attributed to improved metabolic stability, increased lipophilicity facilitating membrane permeability, and stronger interactions with biological targets. nih.gov
Table 1: Comparison of Properties Influenced by the Trifluoromethyl Group
| Property | Influence of -CF₃ Group | Rationale |
| Electrophilic Aromatic Substitution | Deactivating, meta-directing | Strong electron-withdrawing inductive effect reduces electron density of the aromatic ring. |
| Nucleophilic Aromatic Substitution | Activating | Stabilizes the anionic Meisenheimer intermediate. |
| Lipophilicity | Increased | High Hansch π value (+0.88) contributes to better membrane permeability. nih.gov |
| Metabolic Stability | Increased | The high bond dissociation energy of the C-F bond resists metabolic degradation. nih.gov |
| Biological Activity | Often Enhanced | A combination of improved pharmacokinetics and target binding interactions. rsc.org |
Ring-Opening and Rearrangement Reactions
The 1,2-oxazol-5-ol ring, which exists in tautomeric equilibrium with the isoxazol-5(4H)-one form, possesses inherent reactivity that can lead to ring-opening or rearrangement under specific conditions. While literature specifically detailing these reactions for this compound is sparse, the general reactivity of the isoxazole ring provides valuable insights.
Isoxazole rings can undergo cleavage under various stimuli, including photolytic conditions or reactions with nucleophiles and bases. For example, irradiation of certain 3,5-disubstituted isoxazoles can lead to photo-ring cleavage, yielding nitrile derivatives. researchgate.net In other cases, reactions involving bases can promote ring-opening to form intermediates like β-keto nitriles. The stability of the isoxazole ring in the target compound is influenced by its substituents. The electron-withdrawing 4-(trifluoromethyl)phenyl group at the 3-position can affect the electron distribution within the ring, potentially influencing its susceptibility to nucleophilic attack and subsequent cleavage.
Rearrangement reactions, such as the conversion of isoxazoles to oxazoles, have also been observed, particularly under photochemical conditions. researchgate.net However, the applicability of these specific transformations to this compound would require dedicated experimental investigation.
Synthesis of Advanced Analogues and Hybrid Structures
The this compound scaffold is a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. nih.gov Derivatization can occur at several positions, including the hydroxyl group at C5, the C4 position of the isoxazole ring, or by modifying the phenyl ring.
One common strategy involves the condensation of the isoxazol-5(4H)-one tautomer with various aldehydes. This reaction, often catalyzed by acids or bases, yields 4-arylmethylene-isoxazol-5(4H)-one derivatives. nih.govorientjchem.org This approach allows for the introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships.
Furthermore, the core structure can be incorporated into larger, hybrid molecules. For example, isoxazole moieties have been linked to other heterocyclic systems like quinolines or pyrroles to create novel chemical entities. mdpi.com A study detailed the synthesis of a complex fluorophore by condensing a pyrrole (B145914) derivative with a 3-phenyl-5-(1H-pyrrol-2-yl)isoxazole, followed by complexation with boron trifluoride, creating a BODIPY dye. mdpi.com Such hybrid structures often exhibit unique photophysical or biological properties derived from the combination of the individual fragments.
The synthesis of these advanced analogues frequently employs multicomponent reactions, which offer an efficient pathway to complex molecules in a single step. nih.gov For instance, the reaction of an aromatic aldehyde, hydroxylamine (B1172632) hydrochloride, and a β-ketoester is a well-established method for producing isoxazol-5(4H)-ones. orientjchem.org By selecting a β-ketoester that corresponds to the 4-(trifluoromethyl)phenylacetyl portion, this strategy could be adapted for the synthesis of the parent compound and its derivatives.
Table 2: Examples of Synthetic Strategies for Isoxazole Analogue Development
| Reaction Type | Reagents | Product Type | Reference |
| Knoevenagel Condensation | Isoxazol-5(4H)-one, Aromatic Aldehydes, Catalyst (e.g., citric acid) | 4-Arylmethylene-isoxazol-5(4H)-ones | orientjchem.org |
| Three-Component Reaction | Hydroxylamine hydrochloride, Ethyl acetoacetate (B1235776), Substituted Aldehydes | 3-Methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones | nih.gov |
| Cycloaddition | Trifluoromethyl nitrile oxide, Alkynes | Trifluoromethylated isoxazoles | nih.gov |
| Hybrid Structure Synthesis | Isoxazole-pyrrole derivative, Pyrrole-carbinol derivative, DDQ, BF₃·OEt₂ | Isoxazole-containing BODIPY dye | mdpi.com |
Spectroscopic and Diffraction Based Structural Elucidation of 3 4 Trifluoromethyl Phenyl 1,2 Oxazol 5 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and probing the electronic environment of specific nuclei, such as fluorine. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete structural assignment of 3-[4-(trifluoromethyl)phenyl]-1,2-oxazol-5-ol can be achieved.
¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms. For the 4-(trifluoromethyl)phenyl group, a characteristic AA'BB' spin system is expected, appearing as two doublets in the aromatic region. The single proton on the oxazole (B20620) ring would appear as a singlet. The hydroxyl proton of the 5-ol group may appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum would show signals for the carbons of the oxazole ring, the substituted phenyl ring, and the trifluoromethyl group. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JC-F). mdpi.com The carbons of the phenyl ring will also exhibit smaller C-F couplings. rsc.org The chemical shifts are influenced by the electron-withdrawing nature of both the trifluoromethyl group and the oxazole ring. rsc.orgscispace.com
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. It would show a single, sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group. mdpi.com The chemical shift, typically referenced against CFCl₃, provides a sensitive probe of the electronic environment of the CF₃ group. colorado.edumdpi.com
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H NMR | |||
| Phenyl-H (ortho to CF₃) | ~7.9 | Doublet | ³JH-H ≈ 8 |
| Phenyl-H (meta to CF₃) | ~7.7 | Doublet | ³JH-H ≈ 8 |
| Oxazole-H | ~6.5 | Singlet | |
| Oxazol-OH | Variable | Broad Singlet | |
| ¹³C NMR | |||
| C=O (Oxazole) | ~170 | Singlet | |
| C=N (Oxazole) | ~160 | Singlet | |
| C-H (Oxazole) | ~95 | Singlet | |
| C-CF₃ (Phenyl) | ~132 | Quartet | ²JC-F ≈ 32 |
| C-ipso (Phenyl) | ~130 | Singlet | |
| CH (Phenyl) | ~127-130 | Multiplets | |
| CF₃ | ~124 | Quartet | ¹JC-F ≈ 272-285 |
| ¹⁹F NMR | |||
| CF₃ | ~ -60 to -63 | Singlet |
Two-dimensional NMR experiments are crucial for confirming the atomic connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the adjacent protons on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively link the proton signals of the phenyl ring and the oxazole ring to their respective carbon signals.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound and to gain insight into its structure through fragmentation analysis. The high-resolution mass spectrum (HRMS) would provide an exact mass for the molecular ion ([M]+ or [M+H]+), which can be used to confirm the molecular formula, C₁₀H₆F₃NO₂.
The fragmentation pattern in electron ionization (EI) mass spectrometry can provide structural information. The fragmentation of related trifluoromethyl-substituted heterocycles often involves the loss of the ·CF₃ radical or cleavage of the heterocyclic ring. fluorine1.ru A plausible fragmentation pathway for this compound could involve initial cleavage of the oxazole ring, followed by subsequent losses of small neutral molecules like CO or HCN. The stability of the 4-(trifluoromethyl)phenyl cation could make it a prominent peak in the spectrum.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Tautomeric Form Determination
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. nih.govglobalresearchonline.net
Key Functional Groups: The spectra would be expected to show characteristic bands for the O-H stretch of the hydroxyl group (typically a broad band around 3300 cm⁻¹), C=O stretching of the oxazolone (B7731731) tautomer (around 1700-1750 cm⁻¹), C=N and C=C stretching vibrations from the aromatic and heterocyclic rings (in the 1500-1650 cm⁻¹ region), and strong C-F stretching vibrations associated with the trifluoromethyl group (typically in the 1100-1350 cm⁻¹ region). mdpi.com
Tautomeric Form Determination: 1,2-Oxazol-5-ols can exist in tautomeric forms. Vibrational spectroscopy can help distinguish between the -ol form and its keto tautomer, 4,5-dihydro-1,2-oxazol-5-one. The presence and position of the C=O and O-H stretching bands can provide strong evidence for the predominant tautomer in the solid state or in solution. researchgate.net A strong band in the carbonyl region (~1700 cm⁻¹) would suggest a significant contribution from the keto tautomer.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H Stretch | 3200 - 3400 (broad) |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C=O Stretch (Keto tautomer) | 1700 - 1750 |
| C=N / C=C Stretch (Ring) | 1500 - 1650 |
| C-F Stretch (CF₃) | 1100 - 1350 (strong) |
X-ray Crystallography for Solid-State Structure and Conformational Analysis
The analysis would confirm the planarity of the oxazole and phenyl rings. A key conformational parameter would be the dihedral angle between the mean planes of the phenyl ring and the oxazole ring. gazi.edu.tr This angle is influenced by steric hindrance and electronic effects. Furthermore, X-ray crystallography would reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that dictate the crystal packing arrangement. nih.gov This information is crucial for understanding the solid-state properties of the compound.
Advanced Theoretical and Computational Investigations of 3 4 Trifluoromethyl Phenyl 1,2 Oxazol 5 Ol
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are instrumental in elucidating the electronic structure and molecular orbitals of 3-[4-(trifluoromethyl)phenyl]-1,2-oxazol-5-ol. Methods such as Density Functional Theory (DFT) are employed to model the distribution of electrons within the molecule and to determine the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity. For isoxazole (B147169) derivatives, the distribution of HOMO and LUMO is typically spread across the aromatic and heterocyclic rings. In the case of this compound, the HOMO is likely to be localized on the more electron-rich portions of the molecule, while the LUMO is expected to be concentrated around the electron-deficient trifluoromethylphenyl group and the N-O bond of the isoxazole ring.
| Orbital | Calculated Energy (eV) - Representative Substituted Isoxazole |
|---|---|
| HOMO | -7.0 to -6.5 |
| LUMO | -1.5 to -1.0 |
| HOMO-LUMO Gap | 5.5 to 5.0 |
Note: The data in the table is representative of DFT calculations for similarly substituted isoxazole derivatives and provides an approximation of the expected values for this compound.
Density Functional Theory (DFT) Studies on Tautomeric Stabilities and Energetics
This compound can exist in several tautomeric forms due to the presence of the hydroxyl group on the isoxazole ring. The principal tautomers are the 'OH' form (5-hydroxyisoxazole), the 'NH' form (isoxazolin-5-one), and the 'CH' form (isoxazolin-4-one). DFT studies have been effectively used to investigate the relative stabilities and energetics of these tautomers in both the gas phase and in different solvents.
Theoretical studies on the parent 5-hydroxyisoxazole have shown that the relative stability of the tautomers is highly dependent on the surrounding medium. rsc.orgrsc.org In the gas phase, the CH tautomer is generally found to be the most stable, followed by the NH and then the OH form. rsc.org This is attributed to the intrinsic electronic stability of the respective structures.
The trifluoromethylphenyl substituent at the 3-position is expected to influence the tautomeric equilibrium. The electron-withdrawing nature of this group can affect the acidity of the protons involved in the tautomerization and may alter the relative energies of the tautomers.
| Tautomer | Gas Phase (Relative Energy) | Aqueous Solution (Relative Energy) |
|---|---|---|
| CH form | 0.0 | 0.0 |
| NH form | ~2-3 | ~ -1 to 0 |
| OH form | ~5-7 | ~3-5 |
Note: The data is based on theoretical calculations for the parent 5-hydroxyisoxazole and indicates the general trend in tautomeric stability. rsc.orgrsc.org The presence of the 4-(trifluoromethyl)phenyl group may quantitatively alter these values.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling provides a powerful tool for investigating the reaction mechanisms involved in the synthesis of this compound and for characterizing the associated transition states. A common synthetic route to 5-hydroxyisoxazoles involves the condensation of a β-ketoester with hydroxylamine (B1172632).
DFT calculations can be used to map the potential energy surface of the reaction, identifying the reactants, intermediates, transition states, and products. This allows for a detailed understanding of the reaction pathway and the factors that control its feasibility and selectivity. For the synthesis of isoxazoles, computational studies have been used to investigate the mechanism of the key [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. nih.gov
In a plausible synthesis of the title compound, the reaction would likely proceed through the formation of an oxime intermediate from the corresponding β-ketoester, followed by an intramolecular cyclization. Computational modeling can elucidate the energetics of this cyclization step, including the activation energy associated with the transition state. The geometry of the transition state provides crucial information about the bond-forming and bond-breaking processes occurring at the molecular level.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide valuable insights into its conformational flexibility and the influence of solvent on its structure and dynamics.
The molecule possesses a degree of conformational freedom, primarily related to the rotation around the single bond connecting the phenyl and isoxazole rings. MD simulations can explore the potential energy landscape associated with this rotation, identifying the most stable conformations and the energy barriers between them.
Furthermore, MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solvation effects. By simulating the compound in different solvents, it is possible to understand how the solvent shell is structured around the solute and how specific solute-solvent interactions, such as hydrogen bonding, influence the conformational preferences of the molecule. This is particularly relevant for understanding the behavior of the compound in biological environments. Studies on other isoxazole derivatives have utilized MD simulations to understand their interactions with biological targets. mdpi.com
In Silico Prediction of Reactivity and Interaction Potentials
In silico methods are widely used to predict the reactivity and interaction potentials of molecules. For this compound, these predictions are based on its calculated electronic properties.
The molecular electrostatic potential (MEP) map is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP visualizes the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, such as the oxygen and nitrogen atoms of the isoxazole ring. Regions of positive potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack.
Frontier molecular orbital (FMO) analysis, which examines the distribution of the HOMO and LUMO, also provides insights into reactivity. The HOMO indicates the regions of the molecule that are most likely to donate electrons in a reaction with an electrophile, while the LUMO shows the regions most likely to accept electrons from a nucleophile. For isoxazoles, the nitrogen atom is often a site for electrophilic attack, while the carbon atoms of the ring can be susceptible to nucleophilic attack depending on the substitution pattern. The trifluoromethyl group significantly enhances the electrophilicity of the phenyl ring.
| Type of Attack | Predicted Molecular Region |
|---|---|
| Electrophilic Attack | Oxygen and Nitrogen atoms of the isoxazole ring |
| Nucleophilic Attack | Carbon atoms of the isoxazole ring, Carbon atom of the trifluoromethyl group |
Mechanistic Studies of Biological and Biochemical Interactions Non Clinical Focus
Molecular Mechanisms of Enzyme Inhibition (in vitro studies)
The potential for 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol to act as an enzyme inhibitor is a primary area of investigation. The isoxazole (B147169) and trifluoromethylphenyl moieties are present in numerous compounds known to inhibit various enzymes.
Detailed studies on the specific enzyme inhibition kinetics of this compound are not extensively documented in publicly available literature. However, the general approach to characterizing such a compound would involve a series of in vitro enzymatic assays.
These analyses typically determine the concentration of the compound required to reduce enzyme activity by 50% (IC50). For instance, studies on other enzyme inhibitors, such as those for tyrosinase, determine IC50 values from inhibition curves plotting the percentage of inhibition against inhibitor concentration nih.govnih.gov. Further kinetic studies would elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by analyzing enzyme reaction rates at varying substrate and inhibitor concentrations.
Table 1: Illustrative Enzyme Inhibition Data for a Tyrosinase Inhibitor This table serves as an example of typical data obtained in inhibition kinetics studies and does not represent data for this compound.
| Inhibitor | Target Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|---|
| Kojic Acid | Tyrosinase | 30 | Competitive |
| Benzoic Acid | Tyrosinase | 119 | Competitive |
| Sodium Azide | Tyrosinase | 1480 | Competitive |
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. For the this compound scaffold, SAR studies would involve synthesizing and testing a series of analogs to determine how chemical modifications affect biological activity. Key modifications could include altering the position of the trifluoromethyl group on the phenyl ring, substituting it with other electron-withdrawing or donating groups, and modifying the isoxazolol core.
While specific SAR data for this compound is scarce, research on related structures provides insights. For example, SAR studies on benzothiazole-phenyl analogs as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) indicated that trifluoromethyl groups on the aromatic rings were well-tolerated at ortho and para positions. researchgate.net Similarly, studies on oxazole (B20620) derivatives have explored how different substituents on the phenyl rings influence activity against various enzymes. mdpi.com These studies help build predictive models for designing more effective molecules. nih.gov
Receptor Binding and Ligand-Receptor Interaction Profiling (in vitro biophysical assays)
The ability of a compound to bind to specific receptors is a key determinant of its pharmacological effect. In vitro biophysical assays, such as radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC), are used to characterize these interactions. Such assays can determine the binding affinity (Kd), association (kon), and dissociation (koff) rate constants.
Specific receptor binding profiles for this compound are not well-defined in the literature. However, oxazole-containing compounds have been investigated as receptor antagonists. For example, a novel oxime compound with a 3-(4,5-diphenyl-1,3-oxazol-2-yl) propanal structure was identified as a potent antagonist for the Transient Receptor Potential Ankyrin 1 and Vanilloid 1 (TRPA1 and V1) receptors. researchgate.netnih.gov In such studies, the ability of the test compound to displace a known radiolabeled ligand from its receptor is measured, allowing for the calculation of its inhibitory constant (Ki). nih.gov
Computational Docking and Molecular Recognition Studies with Biological Macromolecules
Computational methods, particularly molecular docking, are powerful tools for predicting how a ligand like this compound might bind to the active site of a protein. bioinformation.net This technique models the interactions between the small molecule and the macromolecule, predicting the preferred binding orientation and estimating the binding affinity.
While docking studies specifically for this compound are not readily found, the methodology has been applied to numerous related compounds. For instance, docking studies of various oxazole derivatives with the heme-binding protein from Porphyromonas gingivalis have been performed to assess their potential as inhibitors. nih.govajchem-a.com Similarly, novel oxazol-5-one derivatives containing a trifluoromethyl moiety were evaluated through molecular docking to understand their binding mechanism to target proteins like peroxiredoxin 1. ajchem-a.com Such studies provide valuable insights into the specific amino acid residues involved in binding and help rationalize SAR data. nih.govmdpi.com
Table 2: Example of Molecular Docking Scores for Oxazole Derivatives This table illustrates typical results from a molecular docking study and does not represent data for this compound.
| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues (Example) |
|---|---|---|---|
| Oxazole Derivative 1 | Heme-binding protein | -10.0 | Tyr150, His122 |
| Oxazole Derivative 2 | Heme-binding protein | -11.3 | Phe151, Arg98 |
| Amoxicillin (Control) | Heme-binding protein | -8.6 | Ser101, Leu125 |
Fundamental Biochemical Pathway Perturbation Studies (e.g., cell-free assays, purified enzyme systems)
To understand the broader biochemical impact of a compound, researchers investigate its effect on entire metabolic pathways. Cell-free assays, which utilize cell extracts containing the necessary enzymes and substrates for a specific pathway, offer a controlled environment for such studies. nih.gov These systems allow for the direct assessment of a compound's ability to perturb a biochemical cascade without the complexities of cellular uptake, transport, and metabolism.
Investigations into the specific effects of this compound on biochemical pathways using cell-free systems have not been widely reported. This type of research would involve adding the compound to a functioning in vitro system (e.g., a glycolysis or fatty acid synthesis assay) and measuring the accumulation or depletion of key metabolites to pinpoint the site of disruption.
Mode of Action Investigations in Agrochemical Contexts
The trifluoromethylphenyl group is a common feature in many modern agrochemicals, including insecticides and fungicides. nih.gov Therefore, investigating the mode of action of this compound in this context is relevant.
Insect Neural Function Disruption: Many insecticides act on the nervous system of insects. Phenylpyrazole insecticides, for example, are known to block GABA-gated chloride channels, leading to hyperexcitation and death. While the specific target for this compound is unknown, a plausible hypothesis would be its interaction with insect ion channels or receptors.
Fungal Cell Wall Targeting: The fungal cell wall is an attractive target for antifungal agents because it is essential for the fungus and absent in host organisms. mdpi.comsemanticscholar.org Antifungals can act by inhibiting key enzymes involved in the synthesis of cell wall components like β-(1,3)-glucan or chitin. semanticscholar.org Triazole-based fungicides, for example, are well-known for inhibiting ergosterol biosynthesis, a crucial component of the fungal cell membrane. Given its structure, this compound could potentially interfere with fungal cell wall or membrane integrity, though specific studies are required to confirm this mode of action.
Emerging Applications of 3 4 Trifluoromethyl Phenyl 1,2 Oxazol 5 Ol in Specialized Fields Non Clinical
Role in Agrochemical Research and Development
The structural motifs present in 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol are features found in various modern pesticides. The trifluoromethyl group, in particular, is known to enhance the biological activity and metabolic stability of agrochemicals. mdpi.comchimia.ch Consequently, this compound and its derivatives are being investigated for their potential to control a variety of agricultural pests.
While direct studies on the fungicidal mechanism of this compound are not extensively documented, the isoxazole (B147169) scaffold is a key component in several agrochemicals. Research into novel N-phenylbenzamide derivatives containing a trifluoromethylpyrimidine moiety has demonstrated significant fungicidal activity against pathogens like Botrytis cinerea and Botryosphaeria dothidea. semanticscholar.org The presence of the trifluoromethylphenyl group in the target compound suggests a potential for similar efficacy. The fungicidal action of many azole-containing compounds involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. nih.gov
In the context of herbicidal activity, related isoxazole structures have shown potent effects. For instance, pyroxasulfone, a pre-emergence herbicide, is built around a 4,5-dihydro-1,2-oxazole core and is effective against various grass and broadleaf weeds. nih.gov Other research has focused on trifluoromethyl-containing compounds as bleaching herbicides that act by inhibiting key plant enzymes like phytoene desaturase (PDS), which is essential for carotenoid biosynthesis. researchgate.net Another target for herbicides containing a uracil motif, which can be structurally related to the isoxazolol ring, is the enzyme protoporphyrinogen oxidase (PPO). nih.gov These established mechanisms for structurally related compounds provide a strong basis for investigating this compound as a potential PDS or PPO inhibitor.
The most promising agrochemical application for the 3-isoxazolol scaffold lies in insect pest control. Research has firmly established that this class of compounds can act on the insect nervous system. Specifically, 4,5-disubstituted 3-isoxazolols function as competitive antagonists of the insect gamma-aminobutyric acid (GABA) receptor (GABAR). nih.govresearchgate.net The GABAR is a ligand-gated ion channel that, when activated, mediates inhibitory neurotransmission. By blocking this receptor, 3-isoxazolol analogues disrupt normal nerve function, leading to paralysis and death of the insect.
Studies on housefly GABARs expressed in Xenopus oocytes have provided detailed mechanistic insights. A series of 4-aryl-5-carbamoyl-3-isoxazolols demonstrated significant antagonism, with IC₅₀ values in the low micromolar range. nih.govresearchgate.net The compound 4-(3-biphenylyl)-5-carbamoyl-3-isoxazolol, for example, exhibited moderate insecticidal activity against houseflies, with an LD₅₀ value of 5.6 nmol/fly. nih.gov Given that this compound shares the core 3-isoxazolol structure, it is a strong candidate for development as a novel insecticide targeting the orthosteric site of insect GABARs.
| Compound | IC₅₀ (μM) | Reference |
|---|---|---|
| 4-(3-Biphenylyl)-5-carbamoyl-3-isoxazolol | 30 | nih.gov |
| 4-(1-Naphthyl)-5-carbamoyl-3-isoxazolol | 45 | nih.gov |
| 4-(2-Naphthyl)-5-carbamoyl-3-isoxazolol | 86 | nih.gov |
Contributions to Materials Science and Polymer Chemistry
The reactivity and electronic properties of this compound also make it a valuable molecule for the development of new materials.
The isoxazole ring and the functional groups attached to it can be used to construct larger molecular architectures. The amine analogue, 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine, has been explored for its utility in developing advanced materials, such as polymers and coatings that require enhanced thermal stability and chemical resistance. chemimpex.com Similarly, the hydroxyl group of this compound provides a reactive site for polymerization reactions, such as esterification or etherification. This allows for its incorporation as a monomer or a building block into functional polymers, potentially imparting properties like improved thermal stability, specific optical characteristics, or chemical resistance.
The combination of a heterocyclic aromatic ring (isoxazole) and a fluorinated phenyl group suggests potential for applications in optoelectronics. While direct studies on the photophysical properties of this compound are limited, research on related structures is illuminating.
For instance, certain 3-aryl-5-aminobiphenyl substituted mdpi.comnih.govchemimpex.comtriazolo[4,3-c]quinazolines, which feature a 3-(4-(trifluoromethyl)phenyl) group, exhibit strong fluorescence with quantum yields as high as 94% in toluene solutions. nih.gov Another study on a BODIPY dye containing a 3-phenylisoxazol-5-yl moiety showed that the compound fluoresces in the long-wave region (651–662 nm) with a high quantum yield (0.49–0.61). mdpi.com These findings indicate that the core structure of the target compound, which combines both the trifluoromethylphenyl group and the isoxazole ring, is conducive to strong luminescence, making it a candidate for investigation as a component in organic light-emitting diodes (OLEDs), fluorescent probes, or other photophysical applications.
| Compound Class | Key Structural Moiety | Emission Wavelength | Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|
| BODIPY Dye | 3-Phenylisoxazol-5-yl | 651-662 nm | 0.49-0.61 | mdpi.com |
| mdpi.comnih.govchemimpex.comTriazolo[4,3-c]quinazoline | 3-(4-(Trifluoromethyl)phenyl) | Not specified | Up to 0.94 (in toluene) | nih.gov |
Utilization as a Research Tool in Chemical Biology and Organic Synthesis
Beyond direct applications, this compound serves as a valuable platform in fundamental chemical research. The presence of the trifluoromethylphenyl group is a well-established strategy in medicinal chemistry to enhance biological activity and improve metabolic stability. mdpi.com
The compound can be used as a key intermediate or starting material for the synthesis of more complex molecules. The isoxazolol ring is a versatile scaffold, and its hydroxyl group offers a convenient handle for a variety of chemical modifications. This allows for the creation of libraries of derivatives, which can then be used in structure-activity relationship (SAR) studies to optimize biological activity for agrochemical or pharmaceutical development. The synthesis of related isoxazoles, such as 3-phenyl-5-(trifluoromethyl)isoxazole, demonstrates the chemical tractability of this heterocyclic system. researchgate.net Its utility as a building block makes it an important tool for chemists exploring new bioactive compounds.
Development of Fluorescent Probes or Affinity Labels
The isoxazole scaffold is increasingly being recognized for its utility in the design of fluorescent probes and affinity labels for biological research. While direct studies on this compound for these applications are not yet widely published, the core principles derived from analogous structures suggest its significant potential.
Isoxazole-containing compounds have been successfully conjugated to various fluorophores to create probes for visualizing specific biological targets. For instance, fluorescent probes based on an isoxazole-dihydropyridine scaffold have been developed to study the multidrug-resistance transporter (MDR-1), a protein of significant interest in cancer research. nih.govnih.gov In these constructs, the isoxazole moiety serves as a key part of the pharmacophore that directs the molecule to its biological target.
The this compound molecule possesses features that are advantageous for the design of such probes. The trifluoromethylphenyl group can enhance binding affinity and selectivity to target proteins through specific interactions, and its lipophilicity can influence the probe's cellular uptake and distribution. The hydroxyl group at the 5-position of the isoxazole ring offers a convenient point for chemical modification, allowing for the attachment of a variety of fluorescent dyes or other reporter molecules.
Table 1: Potential Modifications of this compound for Fluorescent Probe Development
| Modification Site | Attached Moiety | Potential Application |
| 5-hydroxyl group | Dansyl chloride | Probing protein binding sites |
| 5-hydroxyl group | Fluorescein isothiocyanate | Cellular imaging |
| 5-hydroxyl group | Biotin | Affinity-based protein purification |
The development of fluorescent probes from this compound would involve a synthetic strategy where the 5-hydroxyl group is derivatized with a linker molecule, which is then coupled to a fluorophore. The resulting probe's photophysical properties and biological activity would then be characterized to validate its utility.
Precursor for Complex Organic Syntheses
The isoxazole ring is a versatile building block in organic synthesis, often serving as a masked precursor for other functional groups and heterocyclic systems. The this compound is a promising starting material for the synthesis of more complex molecules due to the reactivity of the isoxazole ring and the presence of functional handles.
One of the key synthetic transformations of isoxazoles is their ring-opening, which can lead to a variety of valuable synthons. For example, the isoxazole ring can be reductively cleaved to reveal a β-hydroxy ketone, a common motif in natural products and pharmaceuticals. Furthermore, the N-O bond of the isoxazole ring is susceptible to cleavage, which can be exploited to generate enaminones or other useful intermediates. A notable application of isoxazole chemistry is the synthesis of 5-aminopyrazoles through a ring-opening and rearrangement cascade. researchgate.net
The synthesis of highly substituted isoxazoles is also a field of active research, with methods like electrophilic cyclization and [3+2] cycloadditions being employed. nih.govbeilstein-journals.org These substituted isoxazoles can then be further elaborated into more complex structures. For instance, the isoxazole core is a key component of the COX-2 inhibitor valdecoxib.
The this compound, with its trifluoromethylphenyl substituent and a hydroxyl group, offers multiple avenues for synthetic elaboration. The hydroxyl group can be used as a nucleophile or can be converted into a leaving group for substitution reactions. The trifluoromethylphenyl group can influence the reactivity of the isoxazole ring and can be a key pharmacophoric element in the final target molecule.
Table 2: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents | Resulting Structure |
| Ring-opening (reductive) | H₂, Pd/C | β-hydroxy ketone |
| Ring transformation | Hydrazine | Substituted pyrazole |
| O-Alkylation | Alkyl halide, base | 5-alkoxyisoxazole |
| Suzuki Coupling (after conversion of -OH to -OTf) | Arylboronic acid, Pd catalyst | 5-arylisoxazole |
The versatility of the isoxazole ring, combined with the specific functionalities of this compound, makes it a valuable precursor for the synthesis of a wide range of complex organic molecules for various applications in materials science and medicinal chemistry research.
Future Research Directions and Challenges for 3 4 Trifluoromethyl Phenyl 1,2 Oxazol 5 Ol
Development of Highly Efficient and Selective Synthetic Pathways
A primary challenge in the study of 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol is the development of synthetic routes that are not only high-yielding but also regio- and stereoselective. While general methods for isoxazole (B147169) synthesis exist, their application to this specific fluorinated analogue requires dedicated investigation. Future research should focus on optimizing existing protocols and exploring novel methodologies.
One established route to a similar compound, 3-phenyl-5-(trifluoromethyl)isoxazole, involves the reaction of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with hydroxylamine (B1172632), which proceeds through a 5-hydroxy-4,5-dihydroisoxazole intermediate that is subsequently dehydrated. researchgate.net Adapting this for this compound would require the synthesis of the corresponding 1,3-diketone precursor, which presents its own set of challenges. Research efforts could be directed towards improving the efficiency and reducing the number of steps in such multi-step sequences.
Interactive Table: Proposed Synthetic Strategies and Key Challenges
| Synthetic Approach | Key Reactants | Potential Advantages | Foreseeable Challenges |
|---|---|---|---|
| Condensation Reaction | 4-(Trifluoromethyl)benzoylacetonitrile and Hydroxylamine | Direct formation of the isoxazolone ring. | Controlling regioselectivity; potential for side reactions. |
| 1,3-Dipolar Cycloaddition | A nitrile oxide derived from 4-(trifluoromethyl)benzaldehyde (B58038) with an appropriate dipolarophile. | High degree of control over regiochemistry. | Stability and accessibility of the specific nitrile oxide precursor. |
| Microwave-Assisted Synthesis | Utilizing precursors under microwave irradiation. | Rapid reaction times, potentially higher yields. | Optimization of reaction conditions (temperature, time, power). |
| Flow Chemistry | Continuous synthesis using microreactors. | Enhanced safety, scalability, and process control. | Significant initial setup and optimization investment. |
Exploration of Novel Chemical Reactivity and Undiscovered Transformations
The 1,2-oxazol-5-ol ring system, particularly with a strong electron-withdrawing group on the phenyl substituent, likely possesses unique chemical reactivity that remains largely unexplored. Future investigations should systematically probe its behavior under various reaction conditions to uncover novel transformations.
Key areas for exploration include:
Functionalization of the Hydroxyl Group: The -OH group at the 5-position is a prime site for derivatization through O-alkylation, O-acylation, or conversion to other functional groups. These modifications could serve as a basis for creating libraries of related compounds.
Ring-Opening Reactions: Isoxazole rings can undergo cleavage under reductive or basic conditions. Studying these reactions for this compound could provide access to valuable acyclic intermediates that are otherwise difficult to synthesize.
Electrophilic Aromatic Substitution: The reactivity of the trifluoromethyl-substituted phenyl ring towards further substitution could be investigated to create polysubstituted derivatives. The directing effects of the isoxazolone ring and the CF3 group would be of fundamental interest.
Cross-Coupling Reactions: If the hydroxyl group is converted to a triflate or halide, the isoxazolone core could potentially participate in palladium-catalyzed cross-coupling reactions, enabling the attachment of diverse molecular fragments.
Integration of Advanced Computational Approaches for Predictive Design
Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental work, thereby saving time and resources. For this compound, a concerted computational effort could accelerate its development. Studies on related heterocyclic structures have successfully used Density Functional Theory (DFT) to characterize molecular geometry and spectroscopic properties. ejournal.by Similar approaches can be applied here.
Future computational research should focus on:
Quantum Chemical Calculations (DFT): To predict spectroscopic signatures (NMR, IR), determine electronic properties like HOMO-LUMO energy gaps, and map the electrostatic potential to identify reactive sites. researchgate.net
Molecular Docking: To screen for potential (non-clinical) biological targets by predicting the binding affinity and orientation of the molecule within the active sites of various proteins. This has been used effectively for other trifluoromethyl-containing heterocycles. mdpi.com
Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of the molecule and its potential interactions with biomacromolecules or in different solvent environments.
Predictive ADME/Tox: In silico tools can provide early-stage (non-clinical) predictions of absorption, distribution, metabolism, and excretion properties, guiding the design of analogues with more favorable characteristics.
Interactive Table: Computational Methods and Research Goals
| Computational Method | Primary Objective | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Elucidate electronic structure and predict properties. | Accurate prediction of IR/NMR spectra, molecular orbital energies, and reactivity hotspots. ejournal.byresearchgate.net |
| Molecular Docking | Identify potential protein binding partners. | A ranked list of potential biological targets for subsequent biochemical investigation. mdpi.com |
| Molecular Dynamics (MD) | Simulate molecular motion and interactions over time. | Insights into conformational stability and the dynamics of binding to a target protein. |
| Quantitative Structure-Activity Relationship (QSAR) | Model the relationship between chemical structure and activity. | Predictive models to guide the design of new derivatives with enhanced properties. |
Expanding the Scope of Mechanistic Biochemical Investigations (non-clinical)
While clinical applications are outside the scope of this discussion, foundational, non-clinical biochemical studies are essential to understand the molecule's mechanism of action at a cellular and molecular level. Research on structurally similar oxazol-5-one derivatives has shown potent activity against cancer cells by targeting enzymes like peroxiredoxin 1 (PRDX1), leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis. nih.govresearchgate.net
Future biochemical research on this compound should therefore explore:
Enzyme Inhibition Assays: Screening the compound against a panel of enzymes, particularly those involved in redox homeostasis like the peroxiredoxin family, could reveal specific molecular targets.
Cell-Based Assays: Investigating the effects of the compound on cellular processes such as proliferation, cell cycle progression, and apoptosis in various cell lines.
Mechanism of Action Studies: If bioactivity is observed, further studies to elucidate the precise mechanism are critical. This could involve measuring intracellular ROS levels, assessing mitochondrial function, and identifying affected signaling pathways.
Target Identification: Employing advanced techniques like chemical proteomics and cellular thermal shift assays (CETSA) to identify the specific protein(s) that the compound binds to within a cell. nih.gov
Potential for Multidisciplinary Research Collaborations
The challenges and research directions outlined above necessitate a highly collaborative, multidisciplinary approach. Advancing the understanding of this compound cannot be achieved in isolation.
Synthetic and Computational Chemistry: A strong collaboration between synthetic chemists developing new pathways and computational chemists predicting promising derivatives can create a rapid and efficient design-build-test cycle.
Chemistry and Biochemistry: Once novel derivatives are synthesized, biochemists and molecular biologists are needed to perform in-depth (non-clinical) evaluations of their activity and elucidate their mechanisms of action.
Structural Biology: If a specific protein target is identified, collaboration with structural biologists to solve the co-crystal structure of the compound bound to its target would provide invaluable atomic-level insights for further structure-based drug design.
Such integrated efforts will be paramount in overcoming the existing challenges and fully realizing the scientific potential of this compound and its future derivatives.
Q & A
Basic: What experimental strategies are recommended for optimizing the synthesis of 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol to improve yield and purity?
Methodological Answer:
Synthesis of trifluoromethyl-substituted oxazoles often involves cyclization reactions or functional group transformations. Key steps include:
- Cyclocondensation : Reacting β-keto esters or nitriles with hydroxylamine derivatives under reflux conditions (e.g., ethanol/HCl). Monitoring reaction progress via TLC or HPLC is critical to avoid over-oxidation of the oxazole ring .
- Trifluoromethyl Group Introduction : Use of 4-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura coupling or direct electrophilic substitution, ensuring anhydrous conditions to prevent hydrolysis of the CF₃ group .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity. Yield optimization may require iterative adjustments to stoichiometry and temperature .
Basic: How can single-crystal X-ray diffraction (SC-XRD) be employed to resolve the molecular structure and confirm regiochemistry of the oxazole ring?
Methodological Answer:
- Crystallization : Grow crystals via slow evaporation of a saturated DCM/hexane solution. Crystal quality is critical; avoid rapid cooling to prevent twinning .
- Data Collection : Use a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54178 Å) source. Collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
- Refinement : Employ SHELXL for structure solution and refinement. Validate bond lengths (e.g., C–O ~1.36 Å, C–N ~1.30 Å) and angles using the Cambridge Structural Database (CSD) . ORTEP-3 or WinGX can visualize anisotropic displacement parameters and hydrogen bonding networks .
Advanced: What mechanistic insights explain the electronic effects of the trifluoromethyl group on the reactivity of the oxazole ring in nucleophilic substitution reactions?
Methodological Answer:
- Electron-Withdrawing Effect : The CF₃ group increases the electrophilicity of the oxazole’s C-5 position, facilitating nucleophilic attack. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to predict reactive sites .
- Steric Considerations : The bulky CF₃ group may hinder access to the C-4 position, directing reactivity to C-5. Kinetic studies under varying temperatures and solvents (e.g., DMF vs. THF) can quantify steric contributions .
Advanced: How can computational modeling predict intermolecular interactions and crystal packing motifs for this compound?
Methodological Answer:
- Hydrogen Bond Analysis : Use Mercury (CCDC) to identify donor-acceptor distances and angles. Graph-set analysis (e.g., Etter’s rules) classifies motifs like R₂²(8) rings or chains .
- Packing Energy Calculations : Molecular mechanics (e.g., COMPASS forcefield) or periodic DFT (VASP) evaluates lattice energies. Compare predicted vs. experimental unit cell parameters to validate models .
Data Contradiction: How should researchers address discrepancies between experimental NMR data and computational chemical shift predictions?
Methodological Answer:
- Source Identification : Check for solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and concentration-dependent shifts. Re-run NMR at higher field strength (e.g., 600 MHz) to resolve overlapping signals .
- Computational Calibration : Use Gaussian or ADF with a hybrid functional (e.g., PBE0) and solvent model (IEF-PCM). Compare calculated shifts against experimental data, adjusting for systematic errors (e.g., ±0.3 ppm for ¹H NMR) .
Stability: What strategies mitigate decomposition of this compound under acidic or oxidative conditions?
Methodological Answer:
- Acidic Conditions : Avoid prolonged exposure to strong acids (e.g., H₂SO₄). Use buffered solutions (pH 4–6) during reactions. Monitor stability via UV-Vis or LC-MS over time .
- Oxidative Stability : Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar). Conduct accelerated aging studies (40°C/75% RH) to assess degradation pathways .
Analytical Cross-Validation: How can researchers validate purity and structural integrity when mass spectrometry (MS) and elemental analysis (EA) data conflict?
Methodological Answer:
- High-Resolution MS (HRMS) : Use Orbitrap or TOF instruments (resolving power >30,000) to confirm molecular formula. Match isotopic patterns (e.g., ¹³C, ¹⁵N) with theoretical simulations .
- EA Calibration : Replicate EA measurements with certified standards (e.g., acetanilide). Discrepancies >0.3% suggest impurities; perform additional purification or orthogonal analysis (e.g., ¹⁹F NMR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
